molecular formula C22H21FN2O3 B2718013 10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid CAS No. 1024514-99-5

10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid

Cat. No.: B2718013
CAS No.: 1024514-99-5
M. Wt: 380.419
InChI Key: XZQAQCQZZXDLKK-UHFFFAOYSA-N
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Description

10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including sedative, anxiolytic, muscle relaxant, and anticonvulsant properties . This particular compound is a derivative of the 1,4-benzodiazepine class, which has been extensively studied for its therapeutic potential.

Preparation Methods

The synthesis of 10-(2-fluorophenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of benzodiazepines with mono-anions of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process leads to the formation of imidazobenzodiazepine intermediates, which can be further transformed into the desired compound. Industrial production methods often involve scalable and efficient processes to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tosylmethyl isocyanide, ethyl isocyanoacetate, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehalogenated compounds .

Properties

IUPAC Name

6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-22(2)10-17-19(18(26)11-22)20(13-5-3-4-6-14(13)23)25-15-8-7-12(21(27)28)9-16(15)24-17/h3-9,20,24-25H,10-11H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQAQCQZZXDLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CC=C4F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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